

# Application Notes and Protocols: AS2863619

## Solubility and Preparation for Cell Culture

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### Compound of Interest

Compound Name: AS2863619 free base

Cat. No.: B10818494

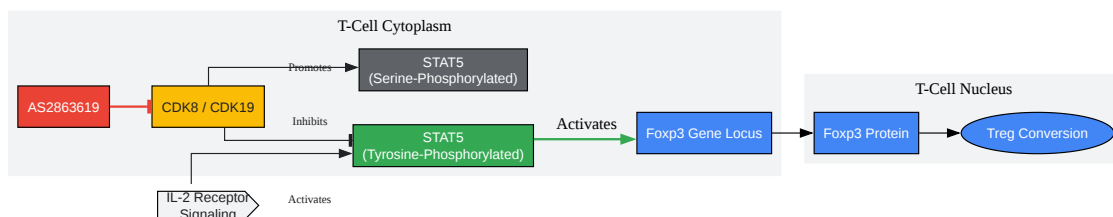
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### Introduction

AS2863619 is a potent and selective dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, with IC<sub>50</sub> values of 0.61 nM and 4.28 nM, respectively[1]. It has been identified as a powerful inducer of the transcription factor Foxp3, which is crucial for the development and function of regulatory T cells (Tregs)[2]. By inhibiting CDK8/19, AS2863619 promotes the conversion of conventional T cells (Tconv), including effector and memory T cells, into Foxp3-expressing Tregs[1][3]. This activity makes AS2863619 a valuable tool for studying immune regulation and a potential therapeutic agent for various immunological diseases[1]. These application notes provide detailed protocols for the solubilization of AS2863619 and its preparation for use in cell culture experiments.

## Mechanism of Action: CDK8/19 Inhibition and Foxp3 Induction

AS2863619 exerts its function by modulating the STAT5 signaling pathway. In activated T cells, CDK8 and CDK19 phosphorylate a serine residue in the PSP motif of STAT5, which leads to its inactivation and hinders Foxp3 expression. AS2863619 inhibits this serine phosphorylation, thereby maintaining STAT5 in an active state characterized by enhanced tyrosine phosphorylation. Activated STAT5 then binds to regulatory regions within the Foxp3 gene locus, leading to increased transcription of Foxp3 and other Treg-associated genes like Il2ra, Tnfrsf18, and Icos. This process is dependent on T-cell receptor (TCR) and IL-2 stimulation but is notably independent of TGF- $\beta$ .



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**Caption:** AS2863619 signaling pathway for Foxp3 induction.

## Solubility Data

AS2863619 is a hydrophobic compound with limited solubility in aqueous solutions. The use of an organic solvent is necessary to prepare stock solutions for cell culture applications. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Table 1: Solubility of AS2863619

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	60 mg/mL	148.06 mM	Use fresh, anhydrous DMSO as moisture can reduce solubility.

| DMSO | 81 mg/mL | 199.88 mM | Saturation may vary based on purity and solvent grade. |

## Protocols for Cell Culture Preparation

It is critical to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

### Materials:

- AS2863619 powder (Molecular Weight: 405.2 g/mol )
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or cryovials

### Procedure:

- Weighing: Accurately weigh out a known amount of AS2863619 powder (e.g., 1 mg) in a sterile microcentrifuge tube. Perform this in a chemical fume hood.
- Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
  - Formula:  $\text{Volume } (\mu\text{L}) = (\text{Mass (mg)} / \text{Molecular Weight (g/mol)}) * 100,000$
  - Example for 1 mg:  $\text{Volume } (\mu\text{L}) = (1 \text{ mg} / 405.2 \text{ g/mol}) * 100,000 = 246.8 \mu\text{L}$ .
- Dissolving: Add the calculated volume of sterile DMSO to the tube containing the AS2863619 powder.
- Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation occurs.
- Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, amber cryovials to avoid repeated freeze-thaw cycles and light exposure.
- Storage: Store the aliquots protected from light under the following conditions:
  - -80°C: Stable for up to 6 months.

- -20°C: Stable for up to 1 month.

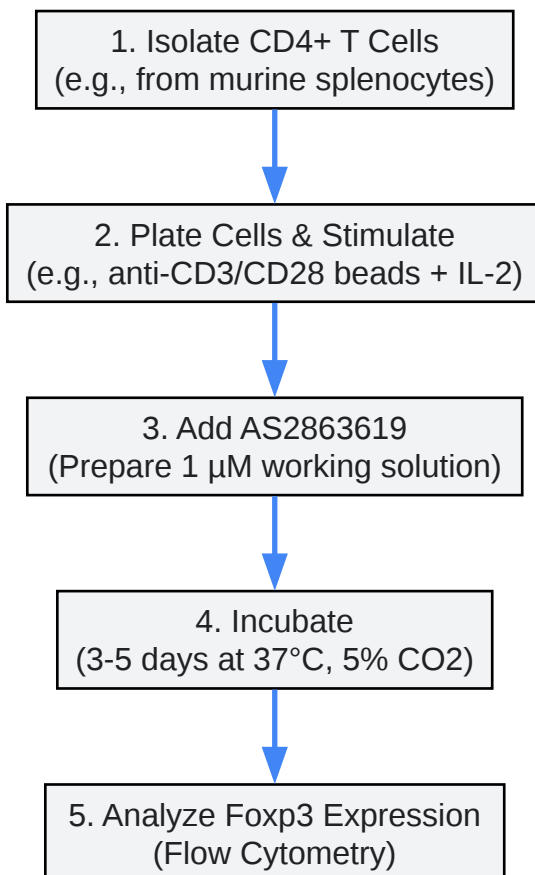
Procedure:

- Thaw a single aliquot of the 10 mM AS2863619 stock solution at room temperature.
- Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a serial dilution.
  - Example for a 1  $\mu$ M final concentration: Add 1  $\mu$ L of the 10 mM stock solution to 10 mL of cell culture medium. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell types.
- Mix the working solution gently but thoroughly by inverting the tube or pipetting.
- Use the working solution immediately after preparation. Do not store diluted aqueous solutions.

## Experimental Protocol: In Vitro Induction of Foxp3 in Murine CD4+ T Cells

This protocol describes a general method for inducing Foxp3 expression in isolated mouse CD4+ T cells using AS2863619, based on established methodologies.

## Experimental Workflow



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**Caption:** Workflow for in vitro Treg induction using AS2863619.

## Materials:

- Isolated primary mouse CD4+ T cells (naïve or effector/memory)
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)
- T-cell activation reagents (e.g., anti-CD3/CD28 antibody-coated beads)

- Recombinant mouse IL-2
- AS2863619 working solution (1  $\mu$ M or as determined by dose-response)
- Vehicle control (culture medium with an equivalent concentration of DMSO)
- 96-well round-bottom cell culture plates

#### Procedure:

- **Cell Isolation:** Isolate CD4<sup>+</sup> T cells from the spleens or lymph nodes of mice using a standard method such as magnetic-activated cell sorting (MACS).
- **Cell Plating:** Resuspend the isolated CD4<sup>+</sup> T cells in complete RPMI-1640 medium and plate them in a 96-well round-bottom plate at a density of  $1-2 \times 10^5$  cells per well.
- **T-Cell Stimulation:** Add T-cell activation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) and recombinant mouse IL-2 (e.g., 10 ng/mL) to each well to provide the necessary signals for T-cell activation and proliferation.
- **Treatment:** Add the AS2863619 working solution to the treatment wells to achieve the desired final concentration (typically 1.0  $\mu$ M). Add an equivalent volume of the vehicle control solution to the control wells.
- **Incubation:** Culture the cells for 3 to 5 days at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **Analysis:** After incubation, harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a standard flow cytometry protocol to determine the percentage of CD4<sup>+</sup>Foxp3<sup>+</sup> Treg cells.

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- 3. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
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